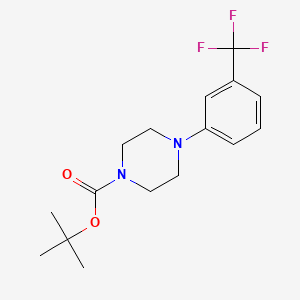
t-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
T-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate, also known as TFMPP, is an organic compound that is used in a variety of scientific research applications. It is a derivative of piperazine, a cyclic organic compound that is used in a variety of industrial applications. TFMPP has been studied for its potential applications in drug synthesis, biochemistry, and physiology.
Wissenschaftliche Forschungsanwendungen
T-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate has a wide range of applications in scientific research. It has been used in drug synthesis, as an intermediate in the synthesis of pharmaceuticals such as anti-HIV drugs. It has also been used in biochemistry and physiology research, as a probe molecule to study the effects of certain drugs on cell membranes. Additionally, t-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate has been studied for its potential use as a pesticide.
Wirkmechanismus
The mechanism of action of t-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate is not fully understood, but it is believed to act as an agonist at certain serotonin receptors. It is thought to bind to the 5-HT3 receptor, which is involved in mediating the effects of certain drugs on the central nervous system. Additionally, t-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate is believed to interact with other serotonin receptors, such as the 5-HT2A receptor, which is involved in regulating mood and behavior.
Biochemical and Physiological Effects
The biochemical and physiological effects of t-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate are not fully understood. However, it is believed to have an effect on serotonin levels in the brain, which can lead to changes in mood and behavior. Additionally, t-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate is thought to have an effect on the release of dopamine, which is involved in reward-seeking behavior.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using t-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate in lab experiments include its low cost and ease of synthesis. Additionally, t-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate is relatively stable and has a low toxicity, making it safe to use in laboratory settings. However, due to its lack of specificity for certain serotonin receptors, t-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate may not be the best choice for studying the effects of certain drugs on the central nervous system.
Zukünftige Richtungen
Future research on t-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate should focus on further elucidating its mechanism of action and biochemical and physiological effects. Additionally, research should focus on developing more specific analogs of t-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate that can be used to study the effects of certain drugs on the central nervous system. Finally, research should be conducted to determine the potential uses of t-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate as a pesticide.
Synthesemethoden
T-Butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate can be synthesized from piperazine by reaction with trifluoromethylphenyl bromide in the presence of a base, such as potassium carbonate. The reaction is carried out in a solvent such as acetonitrile, and the resulting product is purified by recrystallization. The reaction is carried out at room temperature and has a high yield.
Eigenschaften
IUPAC Name |
tert-butyl 4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-9-7-20(8-10-21)13-6-4-5-12(11-13)16(17,18)19/h4-6,11H,7-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRQRXGCTQLELCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(3-(trifluoromethyl)phenyl)piperazine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

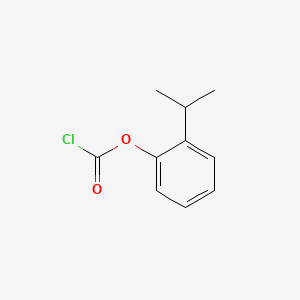

![4-{2-Oxo-2-[N'-(pyridine-4-carbonyl)-hydrazino]-ethoxy}-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B6332973.png)



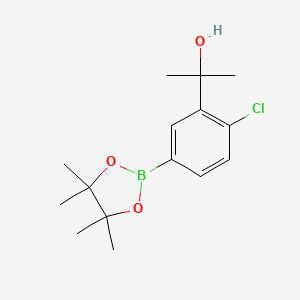


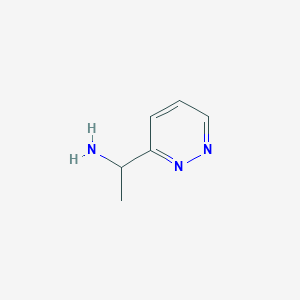
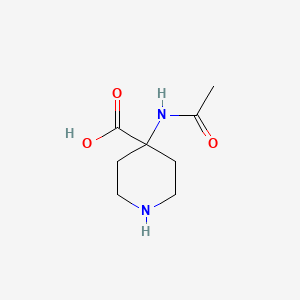
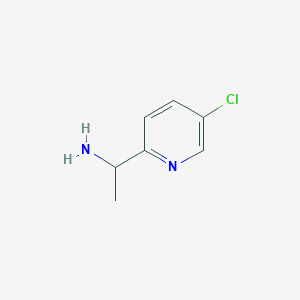

![4,7-Dibromobenzo[d]thiazole](/img/structure/B6333022.png)